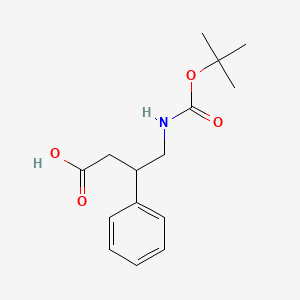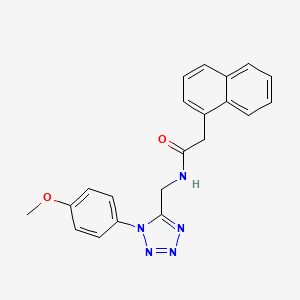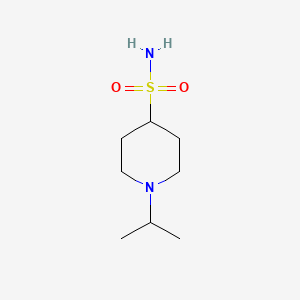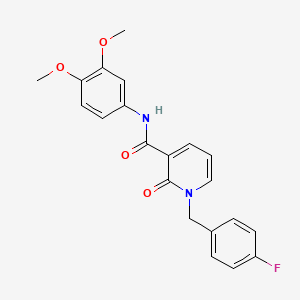
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid” is a complex organic compound. The “Tert-butoxycarbonyl” or “Boc” group is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-((Tert-butoxycarbonyl)amino)butanoic acid”, has been reported . It’s a clear and nearly colorless liquid at room temperature .
Chemical Reactions Analysis
Boc-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-((Tert-butoxycarbonyl)amino)butanoic acid”, have been reported . Its molecular weight is 203.24 g/mol .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid, focusing on unique applications:
Peptide Synthesis
This compound is commonly used in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .
Ionic Liquid Formation
The Boc-protected amino acid can be used to create amino acid ionic liquids (AAILs), which have shown potential in various chemical processes due to their unique properties such as low volatility and high thermal stability .
Dipeptide Synthesis
Boc-protected amino acids are starting materials in dipeptide synthesis, where they are coupled with other amino acids using common coupling reagents to form dipeptides .
Photoswitchable Peptides
The compound has been used in the synthesis of photoswitchable peptides, which are peptides that can change their structure when exposed to light. This has potential applications in developing light-responsive materials .
Recycling in Chemical Reactions
Research indicates that certain Boc-protected amino acid derivatives can be recycled multiple times in model reactions without significant loss of efficacy, which is beneficial for sustainable chemical processes .
Optimization of Synthesis Processes
Studies have been conducted to optimize the conditions for synthesizing Boc derivatives of amino acids, aiming to improve the yields and efficiency of these reactions .
Mecanismo De Acción
Target of Action
The primary target of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is amines . The compound contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This allows for the protection of amines during reactions, preventing them from reacting with other compounds and enabling selective reactions to occur .
Mode of Action
The mode of action involves the addition of the Boc group to the amine, forming a carbamate . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. By protecting the amines, it allows for selective reactions to occur in the presence of amines . This can be particularly useful in the synthesis of complex organic compounds where selective reactions are necessary .
Pharmacokinetics
The boc group is known to be stable under both acidic and basic conditions , suggesting that the compound may have good stability in various physiological environments. The Boc group can be cleaved by catalytic hydrogenation with H2 over Pd/C , which could potentially occur in the body, although further studies would be needed to confirm this.
Result of Action
The result of the action of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is the protection of amines during reactions . This allows for selective reactions to occur, enabling the synthesis of complex organic compounds
Action Environment
The action of 4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid is influenced by the environmental conditions. The addition of the Boc group to amines occurs under aqueous conditions , suggesting that the compound is water-soluble. The Boc group is stable under both acidic and basic conditions , indicating that the compound can function in a wide range of pH environments. The removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action can be reversed in acidic environments.
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(9-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSDIVWXVMDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butoxycarbonyl)amino)-3-phenylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2994198.png)


![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2994203.png)


![8-{3-[(2-fluorobenzyl)amino]pyrrolidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2994206.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2994207.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide](/img/structure/B2994209.png)
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2994212.png)

![N-[[4-[4-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2994215.png)

![8-(Mesitylsulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2994219.png)